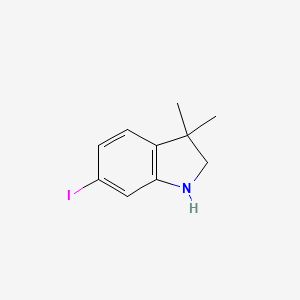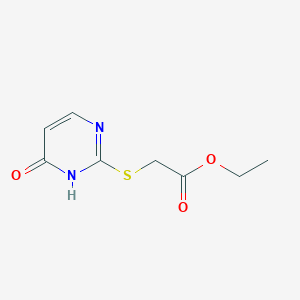![molecular formula C14H25N3O6 B8693152 L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- CAS No. 27317-70-0](/img/structure/B8693152.png)
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a tripeptide derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for selective deprotection and further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acid using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reactions are usually carried out using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . These systems offer advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using various methods, including treatment with trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid in methanol, or other acidic conditions .
Common Reagents and Conditions
Major Products
The major product formed from the deprotection of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is the free tripeptide L-alanyl-L-alanyl-L-alanine, which can then be further functionalized or used in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In peptide synthesis, it serves as a protected intermediate, allowing for the selective introduction of functional groups . In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . Additionally, it finds applications in the development of novel biomaterials and as a building block for the synthesis of complex natural products .
Wirkmechanismus
The primary mechanism of action for L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is similar to other Boc-protected amino acids and peptides. its uniqueness lies in its specific sequence and the stability of the Boc group under various conditions . Similar compounds include:
- N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
These compounds share the common feature of having a Boc-protected amino group, but they differ in their amino acid sequences and specific applications.
Eigenschaften
CAS-Nummer |
27317-70-0 |
|---|---|
Molekularformel |
C14H25N3O6 |
Molekulargewicht |
331.36 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-7(10(18)16-9(3)12(20)21)15-11(19)8(2)17-13(22)23-14(4,5)6/h7-9H,1-6H3,(H,15,19)(H,16,18)(H,17,22)(H,20,21)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
GKLRPTKGJVEDRU-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


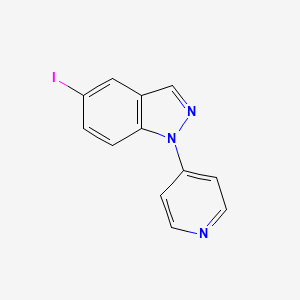
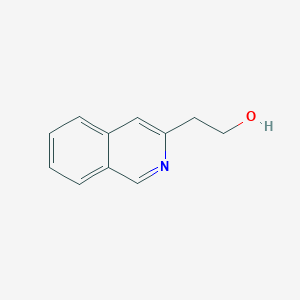
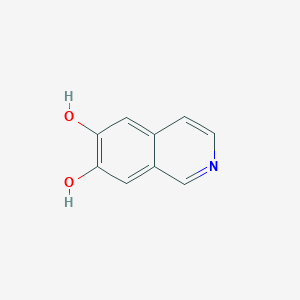
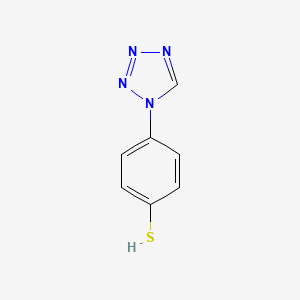
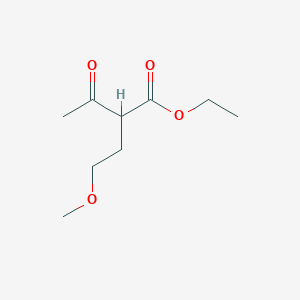
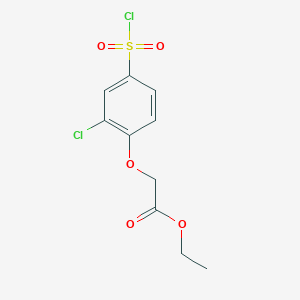
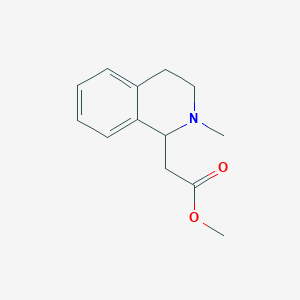
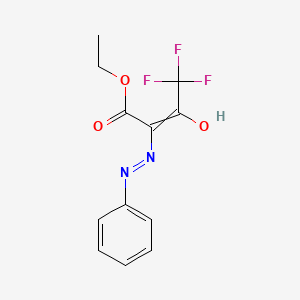
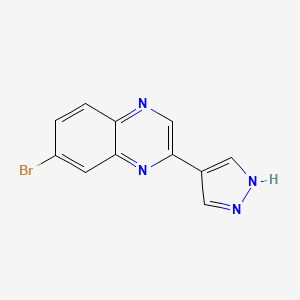
![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)
![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
